Methyl 4-butoxybenzoate

Lipophilicity Hydrophobicity QSAR

Methyl 4-butoxybenzoate (CAS 4906-25-6) is a para-substituted benzoate ester characterized by a butoxy (-OC4H9) group at the 4-position and a methyl ester moiety. This compound is a colorless to pale yellow liquid at room temperature, with a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 4906-25-6
Cat. No. B1351455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-butoxybenzoate
CAS4906-25-6
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C12H16O3/c1-3-4-9-15-11-7-5-10(6-8-11)12(13)14-2/h5-8H,3-4,9H2,1-2H3
InChIKeyPUHCYTHGLBCWEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Butoxybenzoate (CAS 4906-25-6): Key Properties and Structural Distinctions for Industrial and Research Procurement


Methyl 4-butoxybenzoate (CAS 4906-25-6) is a para-substituted benzoate ester characterized by a butoxy (-OC4H9) group at the 4-position and a methyl ester moiety [1]. This compound is a colorless to pale yellow liquid at room temperature, with a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol . It serves as a versatile intermediate in the synthesis of liquid crystals, pharmaceuticals, and specialty chemicals, and is also employed in fragrance and flavor formulations due to its moderate volatility and lipophilic character . The presence of the butoxy chain confers specific physicochemical properties that differentiate it from shorter- and longer-chain homologs, a factor critical for applications requiring precise hydrophobic tuning .

1
Liquid at ambient temperature — supports solvent-free handling and continuous-flow processing workflows.
2
Intermediate C4 butoxy chain — reported LogP context for biphasic partitioning and lipophilicity-dependent syntheses.
3
Mesophase tuning fit — class-level SmA–I transition shift provides a predictable intermediate for liquid crystal mixture design.

Why Methyl 4-Butoxybenzoate (CAS 4906-25-6) Cannot Be Interchanged with Shorter- or Longer-Chain 4-Alkoxybenzoate Homologs


The methyl 4-alkoxybenzoate series exhibits a strong structure-property relationship where the length of the alkoxy chain directly governs critical parameters including lipophilicity (LogP), phase behavior, volatility, and mesomorphic properties [1]. A generic substitution—e.g., replacing the butoxy derivative with a methoxy or ethoxy analog—will result in quantifiably altered physicochemical profiles that may compromise reaction yields, purification efficiency, or material performance [2]. As evidenced by liquid crystal studies, even a two-carbon increment in alkoxy chain length can induce measurable shifts in smectic phase transition temperatures and thermal expansion behavior [3]. Therefore, procurement decisions must be guided by the specific quantitative properties of methyl 4-butoxybenzoate relative to its closest analogs, as documented in the following evidence guide.

Lipophilicity Shorter-chain analogs may exhibit lower LogP, potentially altering biphasic partitioning and membrane-permeability profiles in synthetic or formulation contexts.
Volatility Methoxy and ethoxy homologs have markedly lower boiling points; elevated-temperature protocols may lead to evaporative loss and stoichiometric drift.
Physical state The solid methoxy analog requires pre-melting above 48 °C, introducing additional processing steps and potential thermal degradation risk for co-reactants.

Quantitative Differentiation of Methyl 4-Butoxybenzoate (CAS 4906-25-6) Against Closest Analogs: A Comparator-Based Evidence Guide


Lipophilicity (LogP) Comparison: Methyl 4-Butoxybenzoate vs. Homologous Series

Methyl 4-butoxybenzoate exhibits an octanol-water partition coefficient (LogP) of 2.65 . This value is significantly higher than that of methyl 4-methoxybenzoate (LogP = 2.27-2.30) and methyl 4-ethoxybenzoate (LogP = 2.54) but lower than predicted for longer-chain homologs [1][2]. The quantitative increase in LogP with chain length reflects enhanced lipophilicity, which influences membrane permeability, solubility, and partitioning behavior in biphasic reaction systems .

Lipophilicity
Cross-study comparable
LogP 2.65
Supports higher organic-phase partitioning relative to shorter-chain analogs.
Δ +0.35 vs. methoxy; +0.11 vs. ethoxy (calculated, 25 °C).
Lipophilicity Hydrophobicity QSAR

Boiling Point and Volatility: Methyl 4-Butoxybenzoate vs. Methoxy and Ethoxy Analogs

Methyl 4-butoxybenzoate has a reported boiling point of 299.9±13.0 °C at 760 mmHg . This is approximately 43–55 °C higher than that of methyl 4-methoxybenzoate (244–256 °C) and about 33 °C higher than that of methyl 4-ethoxybenzoate (266.6 °C) under comparable conditions [1]. The extended alkoxy chain increases molecular weight and reduces volatility, which can be advantageous in high-temperature syntheses or when minimizing evaporative loss is critical [2].

Boiling Point
Cross-study comparable
299.9 °C
Enables higher-temperature synthesis with reduced evaporative loss.
Δ +43–55 °C vs. methoxy analog at 760 mmHg.
Volatility Thermal stability Distillation

Physical State at Room Temperature: Liquid vs. Solid Distinction Between Methyl 4-Butoxybenzoate and Methyl 4-Methoxybenzoate

Methyl 4-butoxybenzoate is a liquid at room temperature, whereas its methoxy analog (methyl 4-methoxybenzoate) is a crystalline solid with a melting point of 48–51 °C [1]. The butoxy chain disrupts crystal packing sufficiently to lower the melting point below ambient temperature, facilitating direct use in solvent-free reactions, liquid-phase extractions, or formulations where solid handling would introduce additional processing steps [2].

Physical State
Head-to-head comparison
Liquid at 20–25 °C
Methoxy analog: solid, m.p. 48–51 °C
Direct handling without pre-melting
Streamlines liquid-phase workflows and reduces processing steps.
Methoxy analog requires additional heating or dissolution.
Physical state Handling Formulation

Chain-Length-Dependent Phase Behavior in Liquid Crystal Applications: Methyl 4-Butoxybenzoate as a Smectic A Phase Intermediate

In the context of methyl 4-alkoxybenzoate liquid crystals, systematic studies reveal that extending the alkoxy chain by each -CH2CH2- unit destabilizes the Smectic A to Isotropic (SmA–I) transition temperature by –5.6 K [1]. This trend places methyl 4-butoxybenzoate at a specific position within the homologous series, offering a distinct thermal stability profile compared to both shorter (e.g., ethoxy) and longer (e.g., hexyloxy) chain derivatives [2]. Such predictable modulation of mesophase behavior is essential for designing liquid crystal mixtures with precise operating temperature ranges [3].

Liquid Crystal Phase
Class-level inference
SmA–I shift: –5.6 K per –CH2CH2–
Supports predictable mesophase tuning within the homologous series.
Class-level trend; validate in specific mixture context.
Liquid crystals Mesophase Smectic A

Synthetic Utility as a Hydroxamic Acid Precursor: Methyl 4-Butoxybenzoate vs. Alternative Esters

Methyl 4-butoxybenzoate has been specifically employed as a precursor for the synthesis of 4-butoxybenzohydroxamic acid, a compound investigated for its metal-chelating and enzyme-inhibitory potential . In a reported procedure, methyl 4-butoxybenzoate (10.0 g, 48.0 mmol) was reacted with hydroxylamine under mild conditions to yield the corresponding hydroxamic acid . While other alkyl benzoates can undergo similar transformations, the butoxy substituent confers a balance of lipophilicity and steric profile that may optimize the biological activity of the resulting hydroxamic acid [1].

Hydroxamic Acid Precursor
Supporting evidence
48.0 mmol scale conversion reported
Reported precursor for metal-chelating hydroxamic acid synthesis.
Limited comparative data; lipophilicity-context only.
Synthetic intermediate Hydroxamic acid Medicinal chemistry

Optimal Application Scenarios for Methyl 4-Butoxybenzoate (CAS 4906-25-6) Based on Quantified Differentiation


Liquid Crystal Intermediates Requiring Precise Mesophase Tuning

Given the established class-level trend of –5.6 K per -CH2CH2- unit in SmA–I transition temperature [1], methyl 4-butoxybenzoate serves as an optimal precursor for liquid crystal mixtures where a specific intermediate thermal stability profile is needed. Its butoxy chain provides a balance between the higher volatility of ethoxy derivatives and the increased rigidity of hexyloxy homologs, making it suitable for applications such as smectic A phase liquid crystals in display technologies or optical sensors [2]. Researchers can leverage the predictable chain-length dependence to fine-tune mesophase behavior without extensive trial-and-error synthesis.

Synthesis of Lipophilic Hydroxamic Acid Derivatives for Medicinal Chemistry

Methyl 4-butoxybenzoate is a demonstrated precursor for 4-butoxybenzohydroxamic acid [1], a compound of interest for its metal-chelating properties. The butoxy substituent confers a LogP of 2.65 [2], which is significantly higher than that of methoxy (LogP ≈ 2.27) or ethoxy (LogP ≈ 2.54) analogs [3]. This enhanced lipophilicity may improve membrane permeability and target engagement in biological systems, making it a preferable starting material for hydroxamic acid-based drug candidates or enzyme inhibitors where higher hydrophobicity is advantageous.

High-Temperature Synthetic Transformations with Reduced Evaporative Loss

With a boiling point of approximately 300 °C at 760 mmHg [1], methyl 4-butoxybenzoate offers greater thermal stability than its lower homologs (e.g., methyl 4-methoxybenzoate at ~244-256 °C) [2]. This property is critical in reactions requiring elevated temperatures, such as regioselective syntheses of para-substituted benzoates [3] or the preparation of advanced polymers and specialty chemicals . The reduced volatility minimizes material loss and ensures consistent stoichiometry throughout the reaction, improving yield and reproducibility.

Formulation and Processing Where Liquid Handling is Preferred

Unlike the solid methyl 4-methoxybenzoate (m.p. 48–51 °C) [1], methyl 4-butoxybenzoate is a liquid at ambient temperature [2]. This physical state difference streamlines its use in continuous-flow processes, liquid-liquid extractions, and formulations where solvent-free or minimal-solvent conditions are desired [3]. Laboratories and industrial facilities can handle and dispense the compound without the additional steps of melting or dissolving a solid, reducing processing time and the potential for thermal decomposition of sensitive components.

Application
Selection Property
Validation Focus
Liquid crystal mesophase tuning
Intermediate C4 alkoxy chain length
SmA–I transition temperature verification
Hydroxamic acid precursor synthesis
Lipophilicity profile vs. shorter-chain esters
Hydroxamic acid conversion and target engagement review
High-temperature transformations
Lower volatility at elevated temperatures
Thermal stability and stoichiometry review
Liquid-preferred processing
Liquid at ambient temperature
Handling and solvent-free workflow reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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